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molecular formula C15H13N3O7S2 B8520668 4-(4-Acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid CAS No. 53136-49-5

4-(4-Acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid

Cat. No. B8520668
M. Wt: 411.4 g/mol
InChI Key: OBILFNFZNSZGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03982018

Procedure details

The starting material is prepared as follows: The mixture of 19.6 g of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, 280 ml of N aqueous sodium hydroxide and 11.8 g of 4-acetamidothiophenol is stirred for 24 hours at room temperature under nitrogen. It is filtered, the filtrate made strongly acidic with concentrated hydrochloric acid, the precipitate formed filtered off and recrystallized from 50% aqueous ethanol, to yield the 4-(4-acetamidophenylmercapto)-3-nitro-5-sulfamoylbenzoic acid, melting at 168°. 8.2 g thereof are added portionwise to the mixture of 16 g of iron powder, 1.7 g of ammonium chloride, 70 ml of water and 0.8 ml of N hydrochloric acid while stirring. After heating it for 4 hours at the steam bath it is filtered hot, the precipitate taken up in 200 ml of N aqueous sodium hydroxide and the solution filtered. The filtrates are acidified with concentrated hydrochloric acid and the precipitate formed recrystallized from 50% aqueous ethanol, to yield the 4-(4-acetamidophenylmercapto)-3-amino-5-sulfamoylbenzoic acid melting at 207°.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16].[OH-].[Na+].[C:20]([NH:23][C:24]1[CH:29]=[CH:28][C:27]([SH:30])=[CH:26][CH:25]=1)(=[O:22])[CH3:21]>>[C:20]([NH:23][C:24]1[CH:29]=[CH:28][C:27]([S:30][C:2]2[C:10]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=2[N+:15]([O-:17])=[O:16])=[CH:26][CH:25]=1)(=[O:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 24 hours at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from 50% aqueous ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)SC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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